N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE
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Overview
Description
N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE: is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a morpholine ring and a cyclopentanecarboxamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-chloroaniline with morpholine under controlled conditions to form the intermediate 3-chloro-2-morpholin-4-ylphenylamine. This intermediate is then reacted with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: In chemistry, N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-chloro-2-morpholin-4-ylphenyl)acetamide
- N-(3-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide
- N-(3-chloro-2-morpholin-4-ylphenyl)-2-phenoxyacetamide
Comparison: Compared to these similar compounds, N-[3-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to the presence of the cyclopentanecarboxamide group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the cyclopentanecarboxamide group may enhance the compound’s stability or alter its binding affinity to specific targets.
Properties
Molecular Formula |
C22H25ClN2O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-6-10-19(20(18)25-13-15-27-16-14-25)24-21(26)22(11-4-5-12-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2,(H,24,26) |
InChI Key |
BCFSREGOGIIDIW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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